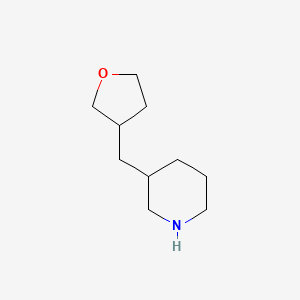

3-(Oxolan-3-ylmethyl)piperidine

Description

Properties

CAS No. |

1343002-68-5 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-(oxolan-3-ylmethyl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h9-11H,1-8H2 |

InChI Key |

YESNEDJMLRFJMM-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)CC2CCOC2 |

Canonical SMILES |

C1CC(CNC1)CC2CCOC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor Affinity and Enzyme Inhibition

- Piperidine derivatives with oxygen rings (e.g., oxolane, oxetane) may improve blood-brain barrier penetration due to balanced lipophilicity and polarity .

- N,N-diethyl-piperidine derivatives exhibit superior H3 receptor antagonism (IC₅₀ = 0.127 mM) compared to pyrrolidine or azepane analogs, highlighting the importance of substituent size and electronic effects .

- Pyridine-methoxy derivatives () demonstrate potent LSD1 inhibition, attributed to the pyridine group’s hydrogen-bonding capability.

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

A common approach involves the nucleophilic substitution of a halomethyl-oxolane derivative with piperidine or its derivatives. This method typically requires:

- Preparation of a suitable oxolane-3-ylmethyl halide (e.g., bromide or chloride).

- Reaction with piperidine under basic or neutral conditions to form the C-N bond at the 3-position.

This strategy benefits from straightforward reaction conditions but may require protection/deprotection steps if other functional groups are present.

Reductive Amination of Oxolane-3-carboxaldehyde with Piperidine

Another method involves reductive amination:

- Oxolane-3-carboxaldehyde reacts with piperidine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation).

- This forms the this compound via imine intermediate reduction.

This approach allows for mild conditions and can provide stereochemical control depending on the catalyst and conditions used.

Multi-Component One-Pot Reactions (MCR)

Although direct reports on this compound via MCR are scarce, analogous heterocyclic syntheses (e.g., pyrano- or pyrazole derivatives) have been efficiently conducted using multi-component reactions catalyzed by Lewis acids like InCl3 under ultrasound irradiation, which accelerate reaction rates and improve yields. Such strategies could be adapted for synthesizing substituted piperidines bearing oxolane substituents.

Detailed Preparation Example: Piperidine-Containing Compounds

While direct literature on this compound is limited, related piperidine derivatives such as 3-oxo-3-(piperidin-1-yl)propanenitrile have been synthesized via nucleophilic substitution and condensation reactions. The procedure involved:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Piperidine (0.02 mol) + ethylcyanoacetate (0.01 mol) in ethanol (20 mL) | Stirring at room temp for 2 h |

| 2 | Filtration and crystallization from ethanol | White crystalline product, 92% yield |

This method highlights the feasibility of reacting piperidine with electrophilic compounds bearing reactive groups, which can be adapted for oxolane derivatives.

Analytical and Spectroscopic Confirmation

Synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic multiplets for piperidine methylene protons (δ ~1.3–3.4 ppm) and signals for oxolane methylene protons (δ ~3.5–4.0 ppm).

- Infrared Spectroscopy (IR): Confirms functional groups such as C–N and ring vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Used for definitive structural confirmation when crystals are available.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Oxolane-3-ylmethyl halide + piperidine | Mild heating, solvent (e.g., ethanol) | Simple, direct C-N bond formation | Requires halide precursor synthesis |

| Reductive amination | Oxolane-3-carboxaldehyde + piperidine + reductant | Room temp to mild heating, reductants like NaBH3CN | Mild, stereoselective potential | Sensitive to other functional groups |

| Multi-component reactions* | Piperidine, oxolane derivatives, catalysts (e.g., InCl3) | Ultrasound irradiation, moderate temp (40 °C) | High yields, fast, green chemistry | Requires catalyst optimization |

*Adapted from analogous heterocyclic syntheses.

Research Findings and Practical Notes

- Catalyst Use: Lewis acids such as InCl3 have proven effective in related heterocyclic syntheses, enhancing reaction rates and yields under ultrasound irradiation. This may be explored for this compound synthesis.

- Ultrasound Irradiation: Accelerates reactions by improving mixing and energy transfer, reducing reaction times significantly.

- Solvent Effects: Mixed solvents like 50% ethanol-water often provide optimal yields and facilitate product crystallization.

- Yield Optimization: Reaction conditions such as temperature (~40 °C), catalyst loading (~20 mol%), and time (~20 min) are critical for maximizing yield in analogous syntheses.

- Purification: Products are commonly purified by crystallization from ethanol or ethyl acetate.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Oxolan-3-ylmethyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves coupling piperidine derivatives with oxolane precursors. Key steps include:

- Reagent Selection : Use of alkylating agents (e.g., oxolane-3-carbaldehyde) and catalysts (e.g., palladium or nickel complexes) to facilitate nucleophilic substitution .

- Condition Optimization : Temperature control (60–80°C) and solvent choice (THF or toluene) improve yield and purity. For example, THF enhances solubility of intermediates, while toluene aids in azeotropic removal of water .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and stereochemistry. For instance, coupling constants (J-values) in the piperidine ring (e.g., δ 2.5–3.5 ppm for axial protons) distinguish chair conformations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 184.14 g/mol).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C in oxolane) confirm functional groups .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C identifies decomposition points.

- Light Sensitivity : UV-Vis spectroscopy monitors absorbance changes under accelerated light exposure (e.g., 500 lux for 48 hours).

- Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake, with silica gel desiccants recommended for long-term storage .

Q. What preliminary assays evaluate the biological activity of this compound?

- Enzyme Inhibition : Screening against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using fluorometric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells determine IC₅₀ values (typical range: 10–50 µM).

- Receptor Binding : Radioligand displacement assays (e.g., for σ or opioid receptors) quantify affinity (Ki) .

Q. How is the compound’s solubility and logP determined for pharmacokinetic profiling?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C.

- logP : Reverse-phase HPLC (C18 column) with octanol-water partitioning provides experimental logP values, often correlated with computational tools like ACD/Labs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., serotonin transporter). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR : Hammett constants or CoMFA models correlate substituent effects (e.g., oxolane ring size) with activity .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ across assays)?

- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies.

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

- Chiral Chromatography : Use of Chiralpak IA/IB columns (hexane:isopropanol 90:10) to separate enantiomers .

- Catalyst Optimization : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions achieve >90% ee (enantiomeric excess) .

- Circular Dichroism (CD) : Confirms enantiopurity by comparing Cotton effects with reference standards .

Q. What methodologies elucidate degradation pathways under oxidative stress?

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24 hours.

- Degradant Identification : UPLC-QTOF-MS characterizes oxidation products (e.g., N-oxide formation at m/z 200.12) .

- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on activation energy (Ea) calculations .

Q. How can the compound’s pharmacokinetics be improved via structural modification?

- Prodrug Design : Introduce ester groups (e.g., acetyl) at the piperidine nitrogen to enhance oral bioavailability .

- PEGylation : Attach polyethylene glycol (PEG) chains to the oxolane moiety to prolong half-life .

- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to prioritize analogs with Papp >1 × 10⁻⁶ cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.